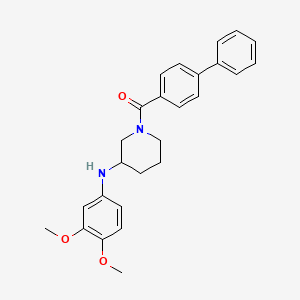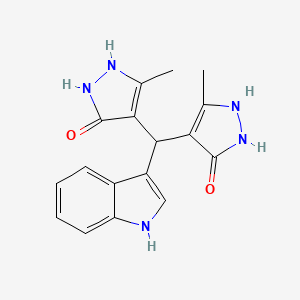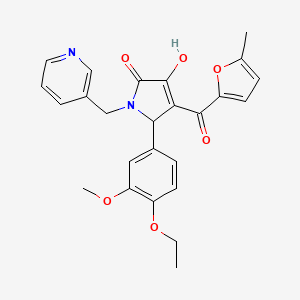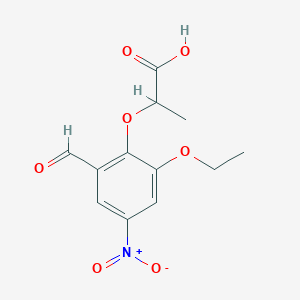![molecular formula C18H16Cl2N2O4 B3969635 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3969635.png)
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a synthetic compound that has been widely used in scientific research. This compound is also known as ODE and is a member of the oxadiazole family. ODE has shown promising results in various scientific studies and has been used in various applications, including drug discovery, biological research, and material science.
Mecanismo De Acción
The mechanism of action of ODE is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors. ODE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a role in inflammation. ODE has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression. Additionally, ODE has been shown to interact with various receptors, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
ODE has been shown to have various biochemical and physiological effects. ODE has been shown to inhibit the proliferation of cancer cells and induce apoptosis. ODE has also been shown to reduce inflammation and oxidative stress. Additionally, ODE has been shown to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ODE has several advantages in laboratory experiments. ODE is relatively easy to synthesize, and its unique properties make it a useful tool in various scientific studies. However, ODE also has some limitations. ODE has low solubility in water, which can limit its use in biological studies. Additionally, the mechanism of action of ODE is not fully understood, which can limit its use in drug discovery.
Direcciones Futuras
There are several future directions for the use of ODE in scientific research. ODE has shown promising results in the treatment of various diseases, and further studies are needed to explore its potential as a therapeutic agent. Additionally, ODE can be used as a tool for imaging studies, and further research is needed to optimize its use in this area. Finally, ODE can be used in the development of new materials, and further studies are needed to explore its potential in this area.
Conclusion:
In conclusion, 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a synthetic compound that has shown promising results in various scientific studies. ODE has been used in drug discovery, biological research, and material science. ODE has several advantages in laboratory experiments, but also has some limitations. There are several future directions for the use of ODE in scientific research, and further studies are needed to explore its potential.
Aplicaciones Científicas De Investigación
ODE has been extensively used in scientific research due to its unique properties. ODE has been used in drug discovery, where it has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. ODE has also been used in biological research, where it has been used as a fluorescent probe for imaging studies. Additionally, ODE has been used in material science, where it has been used in the development of optoelectronic devices.
Propiedades
IUPAC Name |
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-10(25-14-7-5-12(19)9-13(14)20)18-21-17(22-26-18)11-4-6-15(23-2)16(8-11)24-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRIPUYZGYBKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid](/img/structure/B3969552.png)
![N-[3-(4-ethoxyphenyl)-3-oxopropyl]phenylalanine](/img/structure/B3969557.png)
![2-[(6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetamide](/img/structure/B3969564.png)
![N-(5-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-methylphenyl)cyclopropanecarboxamide](/img/structure/B3969576.png)
![ethyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B3969597.png)
![5-bromo-2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B3969608.png)

![N-allyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3969621.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3969623.png)
![4-(5-acetyl-2-ethoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3969639.png)


![4-(4-{[2-(3-methoxyphenyl)ethyl]amino}-1-piperidinyl)-N-(1-phenylethyl)benzamide](/img/structure/B3969662.png)
